3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
Description
This compound features a propan-1-one backbone linked to a phenyl group at the 3-position and a piperazine ring at the 1-position. The piperazine moiety is further substituted with a pyridazin-3-yl group bearing a piperidin-1-yl substituent at the 6-position.
Properties
IUPAC Name |
3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-8,10-11H,2,5-6,9,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVFXMCNDYBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the phenyl, piperidine, and pyridazine rings, followed by their sequential coupling and functionalization.
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Step 1: Synthesis of Piperidine and Pyridazine Derivatives
- Piperidine and pyridazine derivatives are synthesized through cyclization reactions involving appropriate precursors.
- Common reagents include hydrazine, ketones, and esters, which react under controlled conditions to form the desired heterocyclic rings .
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Step 2: Coupling Reactions
- The synthesized piperidine and pyridazine derivatives are then coupled with piperazine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .
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Step 3: Functionalization
- The final step involves the introduction of the phenyl group and the propanone moiety through nucleophilic substitution or addition reactions.
- Reagents such as phenylmagnesium bromide (Grignard reagent) and acyl chlorides are commonly used .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation and Reduction
- The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups .
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Substitution Reactions
- Nucleophilic substitution reactions are common, especially at the phenyl and pyridazine rings. Halogenated derivatives can be used as intermediates for further functionalization .
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Addition Reactions
- The compound can participate in addition reactions, particularly at the carbonyl group of the propanone moiety. Reagents like Grignard reagents or organolithium compounds are used for this purpose .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Solvents: Dichloromethane, DMF
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
- Oxidation products include hydroxylated derivatives.
- Reduction products include alcohols and amines.
- Substitution products vary based on the substituents introduced, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents .
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions .
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Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
- Studied for its pharmacokinetic and pharmacodynamic properties .
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Industry
- Potential applications in the development of new pharmaceuticals and agrochemicals.
- Used in the synthesis of intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
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Molecular Targets
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Pathways Involved
- The compound may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
- It can modulate the activity of key proteins involved in these pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): Piperazine-Pyridazine Linkage: Critical for binding to enzymes like cellulose synthase (CESA3) in P4B . Ketone Chain Length: Butanone (P4B) vs. propanone may influence target affinity and steric interactions. Aromatic Substituents: Phenyl (target) vs. trifluoromethylpyridine (RTB70) alters electronic properties and solubility .
Synthetic Feasibility :
- Reductive amination (e.g., Example 28 in ) and HOBt/TBTU coupling () are viable routes for analogs .
Biological Activity
The compound 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple functional groups that may contribute to its biological activity, including a piperazine ring and a pyridazine moiety.
1. Dopamine Receptor Interaction
Research has indicated that compounds with similar structures may act as selective agonists for dopamine receptors, particularly the D3 receptor. For instance, a study highlighted the importance of structural modifications in enhancing selectivity towards the D3 receptor while minimizing interactions with D2 receptors, which is crucial for reducing side effects associated with dopamine receptor activation .
3. Antiviral Activity
Compounds derived from similar scaffolds have been evaluated for their antiviral properties, particularly against HIV and other viral pathogens. A related study synthesized derivatives of piperazine and assessed their activity against HIV and other viruses, revealing moderate antiviral effects . The potential application of 3-phenyl derivatives in antiviral therapies warrants further investigation.
Case Study 1: Neuroprotective Activity
In an experimental study involving D3 receptor agonists, compounds showed significant neuroprotective effects against MPTP-induced damage in murine models. The findings suggested that selective activation of D3 receptors could mitigate the degeneration of dopaminergic neurons, highlighting a potential therapeutic application for compounds like 3-phenyl derivatives in neurodegenerative diseases .
Case Study 2: Antiviral Screening
A set of synthesized compounds based on piperazine structures was screened for antiviral activity against HIV. Results indicated that certain derivatives exhibited notable protection against viral replication, suggesting that modifications to the piperazine and phenyl groups could enhance antiviral efficacy . This provides a framework for exploring the antiviral potential of 3-phenyl derivatives.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
